6-BENZYL-5-(3,4-DIMETHYLPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BENZYL-5-(3,4-DIMETHYLPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BENZYL-5-(3,4-DIMETHYLPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step reactions. One common method includes the condensation of appropriate hydrazine derivatives with β-ketoesters, followed by cyclization and functional group modifications . The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
6-BENZYL-5-(3,4-DIMETHYLPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, at specific positions on the compound .
Scientific Research Applications
6-BENZYL-5-(3,4-DIMETHYLPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-BENZYL-5-(3,4-DIMETHYLPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar fused ring system and are also investigated for their anticancer properties.
Uniqueness
6-BENZYL-5-(3,4-DIMETHYLPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl and dimethylphenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C26H22N4O |
---|---|
Molecular Weight |
406.5g/mol |
IUPAC Name |
6-benzyl-5-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H22N4O/c1-18-13-14-22(15-19(18)2)29-24(16-20-9-5-3-6-10-20)28-25-23(26(29)31)17-27-30(25)21-11-7-4-8-12-21/h3-15,17H,16H2,1-2H3 |
InChI Key |
DVXNYVCDNNZONB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=NC3=C(C2=O)C=NN3C4=CC=CC=C4)CC5=CC=CC=C5)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NC3=C(C2=O)C=NN3C4=CC=CC=C4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.